2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
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Overview
Description
2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is a complex organic compound characterized by its bromine and sulfur-containing functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid typically involves multiple steps, starting with the bromination of benzenesulfonic acid derivatives followed by the introduction of the methylsulfanyl group. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct functional groups are introduced at the right positions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and sulfur atoms play crucial roles in these interactions, influencing the compound's binding affinity and biological activity.
Comparison with Similar Compounds
2-(4-Bromobenzenesulfonamido)acetic acid
2-(4-Bromobenzenesulfonamido)propanoic acid
2-(4-Bromobenzenesulfonamido)benzoic acid
Uniqueness: Compared to these similar compounds, 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has a unique structural feature with the methylsulfanyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S2/c1-18-7-6-10(11(14)15)13-19(16,17)9-4-2-8(12)3-5-9/h2-5,10,13H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZFJITCKNWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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